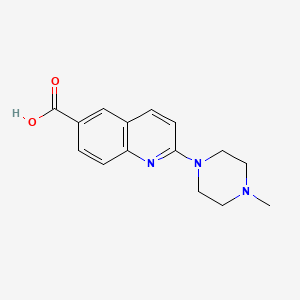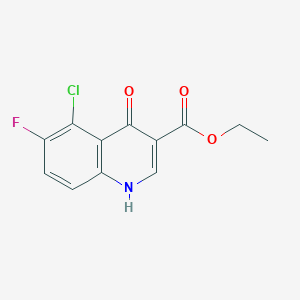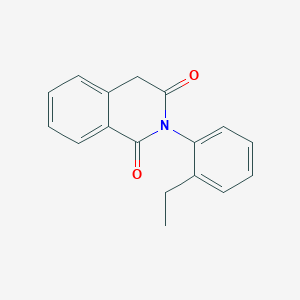![molecular formula C14H11N5O B11849819 2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine CAS No. 104615-29-4](/img/structure/B11849819.png)
2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which then undergo Dimroth rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, acid-catalyzed hydrolysis involves protonation of the nitrogen atom of the quinazoline cycle, followed by the addition of water molecules .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acid-catalyzed hydrolysis can lead to the formation of formic acid and other derivatives .
Scientific Research Applications
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,5-Triazine-2,4-diamines: Known for their aromatic properties and biological activities.
Uniqueness
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is unique due to its specific structure, which combines the quinazoline and triazole rings. This fusion enhances its biological activity and makes it a potent candidate for drug development .
Properties
CAS No. |
104615-29-4 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-imine |
InChI |
InChI=1S/C14H11N5O/c1-18-10-6-3-2-5-9(10)13-16-12(11-7-4-8-20-11)17-19(13)14(18)15/h2-8,15H,1H3 |
InChI Key |
KGSMZKRLPSCYOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NN3C1=N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



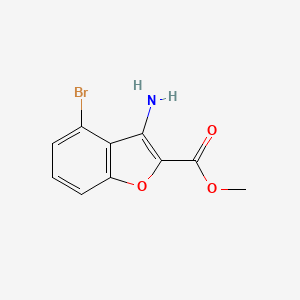

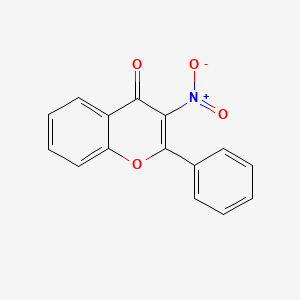
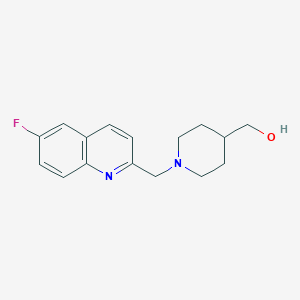
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

